Hexahydroxoantimonate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

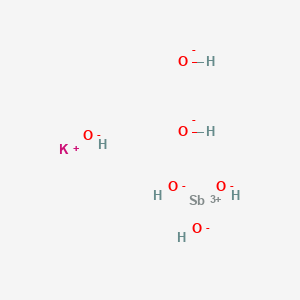

Potassium hexahydroxoantimonate, with the chemical formula K[Sb(OH)₆], is a white crystalline solid composed of potassium cations and hexahydroxoantimonate anions . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

Potassium hexahydroxoantimonate has numerous scientific research applications. It is used as a reagent in chemical reactions, particularly in the synthesis of other antimony compounds . In the field of chemistry, it is utilized in the manufacturing of glass, ceramics, and pigments . In biology and medicine, it has been studied for its potential antimicrobial and antitumor properties . Additionally, it is used in the removal of cobalt from radioactive waste, making it valuable in environmental and industrial applications .

Mécanisme D'action

Target of Action

Potassium hexahydroxoantimonate is a chemical compound of antimony It’s known that antimony compounds generally interact with a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

It is known to participate in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This suggests that it may play a role in detoxification processes.

Biochemical Pathways

It’s known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones , indicating its potential involvement in steroid hormone pathways.

Result of Action

It’s known to be used as a precursor salt to synthesize antimony oxide (sb2o3), which is applicable as a sorbent material for the removal of cobalt from radioactive waste . It’s also used to synthesize amphiphilic antimony(V) complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hexahydroxoantimonate. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also known to be harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can be influenced by environmental conditions and exposure routes.

Méthodes De Préparation

Potassium hexahydroxoantimonate can be synthesized through several methods. One common method involves the hydrolysis of antimony pentachloride or the acidification of potassium hexahydroxoantimonate . Another method includes the oxidation of antimony trioxide with nitric acid . Industrial production often involves these synthetic routes under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Potassium hexahydroxoantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with concentrated potassium hydroxide to form potassium hexahydroxoantimonate . Additionally, it can be used as a precursor to synthesize antimony oxide, which is applicable as a sorbent material for the removal of cobalt from radioactive waste . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Potassium hexahydroxoantimonate can be compared with other similar compounds, such as antimony pentoxide and potassium antimonate. Antimony pentoxide, with the chemical formula Sb₂O₅, is another compound of antimony and oxygen that contains antimony in the +5 oxidation state . Both compounds have applications in the synthesis of other antimony compounds and in environmental and industrial processes. potassium hexahydroxoantimonate is unique in its specific interactions with sulfhydryl groups and its potential antimicrobial and antitumor properties .

Propriétés

Numéro CAS |

12208-13-8 |

|---|---|

Formule moléculaire |

H6KO6Sb |

Poids moléculaire |

262.90 g/mol |

Nom IUPAC |

potassium;antimony(5+);hexahydroxide |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 |

Clé InChI |

DUBGVNNAYGFUKU-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+3] |

SMILES canonique |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] |

Origine du produit |

United States |

Q1: What are the potential toxicity concerns associated with meglumine antimoniate synthesized using potassium hexahydroxoantimonate?

A2: Research indicates that meglumine antimoniate synthesized using potassium hexahydroxoantimonate (AM1) may induce renal and cardiac toxicity, potentially linked to the higher residual potassium content (113 mmol/L) observed in this formulation []. Specifically, AM1 administration in rats led to increased serum potassium levels and significant variations in electrocardiogram (ECG) parameters like the QT and QTc intervals, suggesting potential cardiac risks []. These findings emphasize the importance of controlling residual potassium levels during synthesis and highlight the need for further investigation into the long-term safety profile of AM1.

Q2: Beyond meglumine antimoniate, are there other applications of potassium hexahydroxoantimonate in pharmaceutical research?

A3: Yes, potassium hexahydroxoantimonate is being explored for the development of novel anti-leishmanial compounds. For instance, it serves as a precursor in synthesizing pentavalent antimony-quercetin complexes []. Quercetin, a flavonoid with known leishmanicidal properties, forms a complex with antimony(V) from potassium hexahydroxoantimonate []. This complex formation, confirmed through techniques like spectrofluorimetry, UV-Vis spectrophotometry, and X-ray diffraction, demonstrates the potential of potassium hexahydroxoantimonate in developing innovative therapeutic agents against leishmaniasis [].

Q3: What analytical techniques are important for characterizing and evaluating the quality of potassium hexahydroxoantimonate and its derivatives?

A3: Characterization of potassium hexahydroxoantimonate and its derivatives relies on various analytical techniques. These include:

- Elemental analysis (C, H, N): To determine the elemental composition and purity of the synthesized compound [].

- Atomic absorption spectroscopy: To quantify the amount of antimony present in the sample [].

- Proton nuclear magnetic resonance (NMR) spectroscopy: To analyze the structure and coordination behavior of molecules interacting with antimony [].

- High-resolution positive-ion electrospray ionization mass spectrometry (ESI(+)-MS): To identify the different ionic species present and their relative abundance, providing insights into the composition and purity of the compound [].

- X-ray diffraction (XRD): To analyze the crystallinity of the compound, differentiating it from starting materials and revealing structural information [].

- Energy-dispersive X-ray (EDX) analysis: To confirm the presence of specific elements, like antimony, within the sample [].

- Fourier transform infrared (FT-IR) spectroscopy: To identify functional groups and characterize the binding sites within the complex [].

- Thermogravimetric analysis (TGA): To assess the thermal stability and decomposition patterns of the compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.